3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a pyrimidoindole core, benzyl groups, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides, fluorinated aromatic compounds, and pyrimidine derivatives. The key steps in the synthesis may involve:
Nucleophilic Substitution: Substituted benzyl halides react with nucleophiles to form benzyl intermediates.
Cyclization: The intermediates undergo cyclization reactions to form the pyrimidoindole core.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its properties are explored for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one involves interactions with molecular targets such as enzymes and receptors. The fluorine atom and benzyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-5-(2,5-dimethylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one: Lacks one benzyl group, potentially altering its chemical properties.
Uniqueness
The presence of both benzyl groups and the fluorine atom in 3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one makes it unique compared to similar compounds
Properties
IUPAC Name |
3-benzyl-5-[(2,5-dimethylphenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O/c1-17-8-9-18(2)20(12-17)15-30-23-11-10-21(27)13-22(23)24-25(30)26(31)29(16-28-24)14-19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHDYZXROUULQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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